N-(4-carbamoylphenyl)-N',N'-diethyloxamide
Overview
Description
N-(4-carbamoylphenyl)-N’,N’-diethyloxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a diethyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-N’,N’-diethyloxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the use of carbonylimidazolide in water with a nucleophile can provide an efficient route for the preparation of carbamates and thiocarbamates .
Industrial Production Methods: Industrial production of N-(4-carbamoylphenyl)-N’,N’-diethyloxamide may involve optimized synthetic pathways to enhance yield and reduce costs. Techniques such as the use of nonmetallic regenerable reagents and eco-friendly catalysts are employed to achieve large-scale production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-carbamoylphenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the carbamoyl and oxamide moieties.
Common Reagents and Conditions: Common reagents used in the reactions of N-(4-carbamoylphenyl)-N’,N’-diethyloxamide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines and alcohols under specific conditions .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate or urea derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-N’,N’-diethyloxamide has a wide range of applications in scientific research In chemistry, it is used as an intermediate in the synthesis of various organic compoundsIn medicine, it is explored for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, in industry, it is utilized in the production of pigments and dyes due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as viral replication or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-N’,N’-diethyloxamide can be compared with other similar compounds, such as N-(4-carbamoylphenyl)-4-nitrobenzamide and N-(4-((3-methoxyphenyl)carbamoyl)phenyl)nicotinamide . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of N-(4-carbamoylphenyl)-N’,N’-diethyloxamide lies in its specific combination of carbamoyl and diethyloxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N',N'-diethyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-16(4-2)13(19)12(18)15-10-7-5-9(6-8-10)11(14)17/h5-8H,3-4H2,1-2H3,(H2,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDKMSRQTRNJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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